REACTION_SMILES
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[Br:13][c:14]1[cH:15][c:16]([F:20])[cH:17][cH:18][cH:19]1.[C:21](=[O:22])([O-:23])[O-:24].[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][c:7]([B:10]([OH:11])[OH:12])[cH:8][cH:9]1.[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[K+:25].[K+:26].[OH2:34]>>[CH2:1]([CH2:2][CH3:3])[c:4]1[cH:5][cH:6][c:7](-[c:14]2[cH:15][c:16]([F:20])[cH:17][cH:18][cH:19]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCc1ccc(B(O)O)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCc1ccc(-c2cccc(F)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |